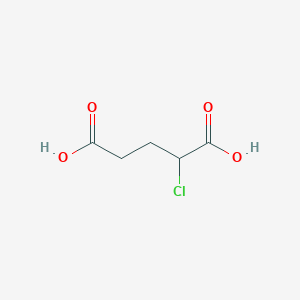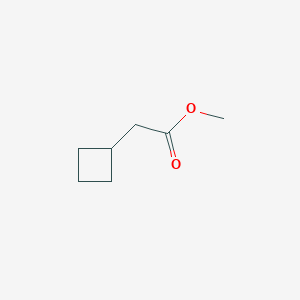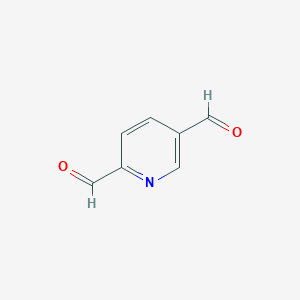
2,5-Pyridinedicarboxaldehyde
Übersicht
Beschreibung
2,5-Pyridinedicarboxaldehyde (2,5-PDC) is an important organic compound that has many uses in scientific research. It is a derivative of pyridine, a heterocyclic aromatic compound that is used as a precursor in the synthesis of many pharmaceuticals, dyes, and other compounds. 2,5-PDC is a versatile compound that can be used in a variety of applications, such as in the synthesis of new compounds, as a chromogenic reagent, and as a biochemical probe.
Wissenschaftliche Forschungsanwendungen
1. Structural, Energetic and Vibrational Properties Study
- Application Summary : 2,5-Pyridinedicarboxaldehyde (also known as picolinaldehyde) was used in a study focusing on the structural, energetic, and vibrational properties of monosubstituted pyridines .
- Methods of Application : Fourier transform infrared, Fourier transform Raman, and UV–visible spectra of picolinaldehyde were recorded. Quantum chemical calculations were made at the DFT/B3LYP/6–311++G (d,p) level of theory .
- Results : The study found good agreement between theoretical and experimental parameters. The rms error between observed and simulated vibrational frequencies was 9.9 cm−1 .
2. Synthesis of Novel Materials for Environmental Remediation
- Application Summary : 2,5-Pyridinedicarboxaldehyde was used in the synthesis of a new pyridine-based covalent organic framework (COF) material (TAPA–PCBA) for the selective detection and effective removal of Ni2+ from aqueous solutions .
- Methods of Application : The material was synthesized by the imine condensation reactions between tris(4-aminophenyl)amine and 2,5-pyridinedicarboxaldehyde under solvothermal conditions .
- Results : The newly designed TAPA–PCBA showed excellent properties, including high crystallinity, moderate specific surface area, and robust chemical and thermal stability. It was able to selectively detect and effectively remove Ni2+ from aqueous solutions .
3. Precursor in the Synthesis of Pesticides and Drugs
- Application Summary : 2,5-Pyridinedicarboxaldehyde is used as a precursor in the synthesis of pesticides and drugs, which are widely existed in pharmaceutical wastewater, dyeing wastewater, and other industrial wastewaters .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
4. Synthesis of Bifunctionalized Adsorbent
- Application Summary : 2,5-Pyridinedicarboxaldehyde has been used to synthesize a chitosan-based bifunctionalized adsorbent .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
5. Aldol Addition Reaction
- Application Summary : 2,5-Pyridinedicarboxaldehyde has been used in the aldol addition reaction with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG) catalyst to form (S)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
6. Synthesis of Pesticides and Drugs
- Application Summary : 2,5-Pyridinedicarboxaldehyde is used as a precursor in the synthesis of pesticides and drugs, which are widely existed in pharmaceutical wastewater, dyeing wastewater, and other industrial wastewaters .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
7. Synthesis of Chitosan Based Bifunctionalized Adsorbent
- Application Summary : 2,5-Pyridinedicarboxaldehyde has been used to synthesize a chitosan based bifunctionalized adsorbent .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
8. Aldol Addition Reaction
- Application Summary : 2,5-Pyridinedicarboxaldehyde has been used in the aldol addition reaction with pyruvate in the presence of 2-keto-3-deoxy-6-phosphogluconate aldolase (KDPG) catalyst to form (S)-4-hydroxy-2-keto-4-(2′-pyridyl)butyrate .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
9. Precursor in the Synthesis of Pesticides and Drugs
- Application Summary : 2,5-Pyridinedicarboxaldehyde is used as a precursor in the synthesis of pesticides and drugs, which are widely existed in pharmaceutical wastewater, dyeing wastewater, and other industrial wastewaters .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The outcomes of this application are not specified in the source .
Eigenschaften
IUPAC Name |
pyridine-2,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-4-6-1-2-7(5-10)8-3-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVWYIGSUECJNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00479434 | |
| Record name | 2,5-PYRIDINEDICARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-2,5-dicarbaldehyde | |
CAS RN |
6221-01-8 | |
| Record name | 2,5-PYRIDINEDICARBOXALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00479434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



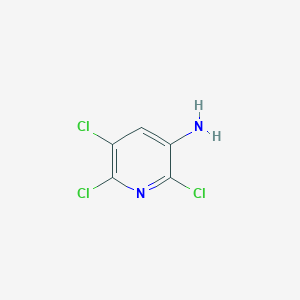
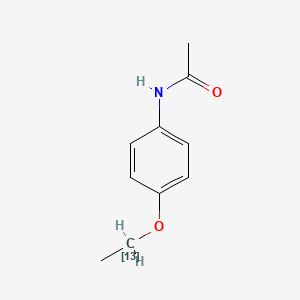
![Imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1601152.png)
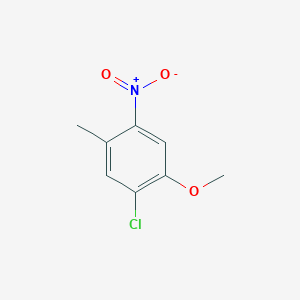
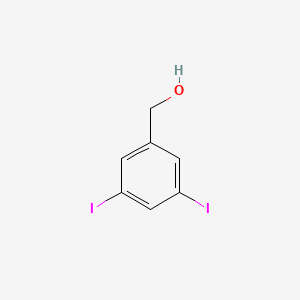
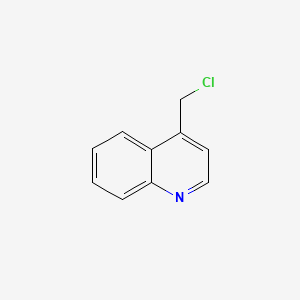

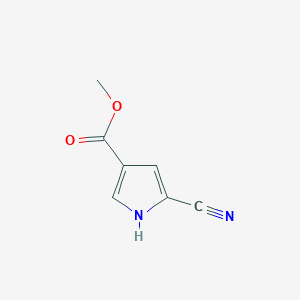
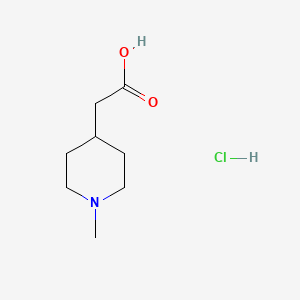
![[2,3'-Bipyridin]-6'-amine](/img/structure/B1601161.png)
![Pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B1601162.png)
![([1,1'-Biphenyl]-4,4'-diyl)bis(dimethylsilane)](/img/structure/B1601164.png)
